N'-(2,5-dimethoxyphenyl)-N-propyloxamide
Description
N'-(2,5-Dimethoxyphenyl)-N-propyloxamide is an oxamide derivative characterized by a central oxamide group (CONHCONH) substituted with a 2,5-dimethoxyphenyl moiety at one nitrogen and a propyl chain at the other. The 2,5-dimethoxyphenyl group consists of a benzene ring with methoxy (-OCH₃) substituents at the 2- and 5-positions, which may influence electronic and steric properties.
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-4-7-14-12(16)13(17)15-10-8-9(18-2)5-6-11(10)19-3/h5-6,8H,4,7H2,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPUONWDJIFTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dimethoxyphenyl)-N-propyloxamide typically involves the reaction of 2,5-dimethoxyaniline with propionyl chloride to form the corresponding amide. The reaction is carried out under anhydrous conditions, often using a base such as pyridine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N’-(2,5-dimethoxyphenyl)-N-propyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dimethoxyphenyl)-N-propyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups on the phenyl ring can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N’-(2,5-dimethoxyphenyl)-N-propyloxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,5-dimethoxyphenyl)-N-propyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Analogues: Sulfonamides vs. Oxamides
Compounds containing the 2,5-dimethoxyphenyl group paired with sulfonamide (-SO₂NH-) or oxamide (-CONHCONH-) functionalities exhibit distinct physicochemical and biological properties.
Example Compounds from :
- 7.21: N,N-Diisobutyl-2,5-dimethoxybenzenesulfonamide (sulfonamide)
- 7.25: 2,5-Dimethoxy-N,N-dipropylbenzenesulfonamide (sulfonamide)
| Property | Sulfonamides (e.g., 7.21, 7.25) | Oxamides (e.g., Target Compound) |
|---|---|---|
| Functional Group | Sulfonamide (-SO₂NH-) | Oxamide (-CONHCONH-) |
| Hydrogen Bonding | Moderate (SO₂ and NH groups) | Strong (dual NH groups) |
| Thermal Stability | High (rigid sulfonyl group) | Moderate (flexible oxamide backbone) |
| Biological Activity | Enzyme inhibition (e.g., carbonic anhydrase) | Potential for metal coordination or polymer applications |
Sulfonamides are widely used in medicinal chemistry, while oxamides are more common in materials science. The 2,5-dimethoxy substitution may enhance solubility in both classes but could alter receptor binding in bioactive analogs.
Substitution Patterns: 2,5-Dimethoxyphenyl Derivatives
The position and nature of substituents on the phenyl ring significantly impact molecular interactions.
Examples from (NBOMe Series) :
- 25I-NBOMe : 4-Iodo-2,5-dimethoxyphenyl-N-benzylethanamine
- 25C-NBOMe : 4-Chloro-2,5-dimethoxyphenyl-N-benzylethanamine
| Compound | Substituents on Phenyl Ring | Core Structure | Bioactivity |
|---|---|---|---|
| Target Oxamide | 2,5-Dimethoxy | Oxamide | Unknown (inferred stability) |
| 25I-NBOMe | 4-Iodo, 2,5-Dimethoxy | Phenethylamine | Potent serotonin receptor agonist |
| 25C-NBOMe | 4-Chloro, 2,5-Dimethoxy | Phenethylamine | Psychoactive (hallucinogenic) |
The 2,5-dimethoxy motif is critical for receptor binding in NBOMe compounds, but its role in oxamides remains speculative. Electron-donating methoxy groups may stabilize aromatic systems in both classes.
Research Implications and Limitations
While the provided evidence lacks direct data on N'-(2,5-dimethoxyphenyl)-N-propyloxamide, structural analogs suggest:
- Synthetic Potential: Oxamides with 2,5-dimethoxy groups could serve as ligands or polymer precursors.
- Bioactivity Gaps : Unlike NBOMe derivatives, the target compound’s oxamide group may reduce CNS activity due to poor blood-brain barrier penetration.
- Need for Further Study : Experimental validation of solubility, stability, and coordination properties is required.
Note: The absence of direct evidence necessitates cautious extrapolation from related compounds. Future work should prioritize synthesis and characterization of the target oxamide.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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